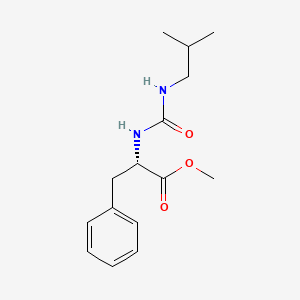

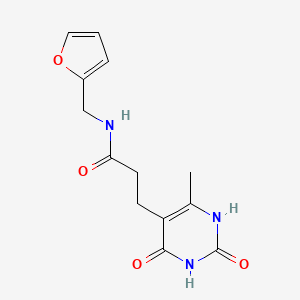

![molecular formula C14H17FN2O4 B2720067 {2-[4-(4-Fluorophenyl)piperazin-1-yl]-2-oxoethoxy}acetic acid CAS No. 625408-93-7](/img/structure/B2720067.png)

{2-[4-(4-Fluorophenyl)piperazin-1-yl]-2-oxoethoxy}acetic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Antibacterial Activity and Pharmacokinetic Properties

Norfloxacin, a fluorinated piperazinyl-substituted congener of nalidixic acid, demonstrates a wider in vitro antibacterial spectrum and greater potency than nalidixic acid. It has enhanced activity against most Gram-negative pathogens and is active against Pseudomonas aeruginosa and some Gram-positive organisms. It shows promise in treating acute or uncomplicated urinary tract infections, gonorrhea, and bacterial gastroenteritis, with a low propensity to select for bacterial resistance during clinical use, although further confirmation is needed (Holmes, Brogden, & Richards, 1985).

Piperazine Derivatives in Therapeutics

Piperazine, a six-membered nitrogen-containing heterocycle, is significant in drug design, found in a wide array of drugs with various therapeutic uses including antipsychotic, antihistamine, antidepressant, anticancer, antiviral, and anti-inflammatory drugs. Modifications to the substitution pattern on the piperazine nucleus can significantly alter the medicinal potential of the resultant molecules. This highlights the flexibility of piperazines as a building block in discovering drug-like elements for diverse diseases (Rathi, Syed, Shin, & Patel, 2016).

Anti-mycobacterial Activity

Piperazine-based molecules have shown significant potential against Mycobacterium tuberculosis, including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. This review discusses the design, rationale, and structure-activity relationship (SAR) of potent piperazine-based anti-TB molecules, highlighting the need for further development of safer, selective, and cost-effective anti-mycobacterial agents (Girase et al., 2020).

Antioxidant Activity

Chlorogenic acid, a phenolic compound with a wide range of health-promoting properties, including antioxidant, anti-inflammatory, antilipidemic, antidiabetic, and antihypertensive activities, is discussed for its dual role as a food additive and a nutraceutical against metabolic syndrome. This compound's potential for the formulation of dietary supplements and functional foods is noted, underscoring its relevance in addressing oxidative stress-related diseases (Santana-Gálvez, Cisneros-Zevallos, & Jacobo-Velázquez, 2017).

Comparative Pharmacokinetic Parameters

Recent piperazinyl-substituted mono-fluoroquinolones are part of a family with common characteristics and variable parameters, including a DNA-gyrase inhibitory mechanism and low protein binding. They have a high volume of distribution, with significant tissue concentrations, and vary in oral bioavailability, peak serum levels, metabolic biotransformation, and renal elimination. This review highlights the need for customized therapeutic approaches based on pharmacokinetic properties (Neuman, 1987).

Propiedades

IUPAC Name |

2-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethoxy]acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17FN2O4/c15-11-1-3-12(4-2-11)16-5-7-17(8-6-16)13(18)9-21-10-14(19)20/h1-4H,5-10H2,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHYWATQNXIBIQB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=C(C=C2)F)C(=O)COCC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17FN2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

{2-[4-(4-Fluorophenyl)piperazin-1-yl]-2-oxoethoxy}acetic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(tert-butyl)-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2719984.png)

![3-[5-(2-Fluorophenyl)-1,3-oxazol-2-yl]propanoic acid](/img/structure/B2719985.png)

![9-[(2,5-dimethylphenyl)methyl]-9H-purin-6-amine](/img/structure/B2719991.png)

![(Z)-1-(3-methylbenzyl)-3-((p-tolylamino)methylene)-1H-benzo[c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2719996.png)

![N-(3-methoxyphenyl)-2-((8-oxo-7-(4-(4-phenylpiperazine-1-carbonyl)benzyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-6-yl)thio)acetamide](/img/structure/B2720002.png)

![3-(4-chlorophenyl)-5-(4-fluorobenzyl)-7,8-dimethoxy-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2720006.png)

![4-(4-fluorophenyl)-6-(3-methoxypropyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2720007.png)